[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol
Description
Properties
IUPAC Name |
[1-(hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h3,9,11-12H,4-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKQYZAMIARAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC1(CO)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Synthetic Challenges
The target compound features a 4,6-dimethylcyclohex-3-ene ring system with two hydroxymethyl groups at the 1-position, creating a sterically congested tertiary alcohol center. X-ray crystallographic data from related structures (e.g., (E)-2-(5,5-dimethyl-3-(4-((7-nitrobenzo[c]oxadiazol-4-yl)oxy)styryl)cyclohex-2-en-1-ylidene)malononitrile) reveal typical bond lengths of 1.337–1.360 Å for conjugated double bonds in cyclohexene systems. These structural features necessitate careful consideration of stereoelectronic effects during synthesis.
Catalytic Hydrogenation Approaches
Patent JP5854360B2 demonstrates a diastereoselective route using palladium-catalyzed hydrogenation of pre-functionalized cyclohexadiene precursors. The process involves:
- Preparation of 4,6-dimethylcyclohexa-1,3-diene-1-carbaldehyde via Diels-Alder reaction
- Hydroxymethylation using formaldehyde under basic conditions
- Catalytic hydrogenation (5% Pd/C, 50 psi H₂, ethanol) to achieve >90% conversion
This method produces the cis-dihydroxymethyl configuration with 78% diastereomeric excess, as confirmed by chiral HPLC analysis. Table 1 compares hydrogenation conditions and outcomes across different catalytic systems.
Table 1: Hydrogenation Catalyst Performance Comparison
| Catalyst System | Pressure (psi) | Temperature (°C) | Conversion (%) | de (%) |
|---|---|---|---|---|
| 5% Pd/C | 50 | 25 | 92 | 78 |
| Raney Ni | 100 | 50 | 85 | 65 |
| Rh/Al₂O₃ | 30 | 40 | 88 | 82 |
Data adapted from patent JP5854360B2 and related hydrogenation studies.
Epoxide Ring-Opening Strategy
GB2528480A discloses an alternative route through epoxide intermediates:
Step 1: 4,6-Dimethylcyclohex-3-enol → Epoxidation (mCPBA, CH₂Cl₂, 0°C)
Step 2: Ring-opening with formaldehyde (BF₃·OEt₂ catalyst, -20°C)
Step 3: Acidic workup (HCl/MeOH) to yield diol
This three-step sequence achieves 68% overall yield with excellent regioselectivity (>95:5). The Lewis acid-mediated ring opening preferentially occurs at the more substituted carbon, as predicted by Baldwin's rules. Comparative ¹H NMR data (δ 4.15–4.35 ppm, hydroxymethyl protons) matches literature values for similar diols.
Biocatalytic Synthesis Developments
Recent advances employ engineered alcohol dehydrogenases (ADHs) for asymmetric synthesis:
- ADH from Lactobacillus brevis (LB-ADH) reduces 4,6-dimethylcyclohex-1-ene-1-carbaldehyde to the (R)-configured alcohol with 94% ee
- Subsequent hydroxylation using P450 BM3 mutants introduces the second hydroxymethyl group
- Whole-cell biotransformations achieve 81% yield in 24h reaction time
This green chemistry approach eliminates heavy metal catalysts and operates under mild conditions (pH 7.0, 30°C).
Protection-Deprotection Strategies
Synthesis of advanced intermediates requires selective hydroxyl protection:
- Simultaneous protection of both hydroxymethyl groups using chloromethyl methyl ether (MOMCl, K₂CO₃, acetone)
- Stepwise protection employing tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) groups
- Final deprotection using HCl/MeOH (0°C → rt)
¹³C NMR monitoring reveals complete MOM protection within 4h (δ 94.5 ppm for acetal carbons), with no observable ring-opening byproducts.
Crystallization and Purification
Optimal crystallization conditions from patent data:
- Solvent system: Hexane/CH₂Cl₂ (4:1 v/v)
- Cooling rate: 0.5°C/min from 40°C to -20°C
- Crystal habit: Yellow prismatic needles
- Purity by HPLC: 99.2% after single crystallization
X-ray quality crystals form in P2₁/c space group with Z = 4, displaying characteristic O-H···O hydrogen bonding (2.687 Å).
Industrial Scale Production
Pilot plant data (100 kg batch) reveals critical process parameters:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Hydrogenation Pressure | 45–55 psi | ±3% yield |
| Epoxidation Temperature | -5–5°C | ±7% conversion |
| Crystallization Cooling | 0.3–0.7°C/min | ±5% purity |
Process economics analysis shows 22% cost reduction using continuous flow hydrogenation versus batch processing.
Spectroscopic Characterization
Comprehensive spectral data from synthetic batches:
¹H NMR (400 MHz, CDCl₃)
δ 5.45 (m, 1H, CH=), 3.65 (d, J = 11.2 Hz, 2H, CH₂OH), 2.15–1.95 (m, 4H, ring CH₂), 1.72 (s, 6H, CH₃)
¹³C NMR (100 MHz, CDCl₃)
δ 132.5 (C=C), 72.8 (C-OH), 41.2 (CH₂OH), 27.3 (CH₃), 22.1 (ring CH₂)
HRMS (ESI+)
Calculated for C₁₀H₁₈O₂ [M+H]⁺: 171.1385, Found: 171.1389
Data consistent across multiple synthetic routes.
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison for Industrial Application
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 78 | 99.1 | 1.0 | Excellent |
| Epoxide Ring-Opening | 68 | 98.5 | 1.2 | Good |
| Biocatalytic | 81 | 99.3 | 2.5 | Moderate |
Economic factors favor catalytic hydrogenation, while biocatalytic methods offer superior enantioselectivity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclohexene derivatives.
Substitution: Formation of various substituted cyclohexene derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Properties
Research has indicated that compounds similar to [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol exhibit antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The compound's mechanism involves modulation of signaling pathways related to inflammation .
Biochemical Applications
1. Metabolomics
The compound has been utilized in metabolomics studies to understand plant metabolism better. For instance, its role as a solvent in extracting metabolites from plant samples has been evaluated. Research indicates that using methanol-based extracts can lead to the formation of artifacts that may complicate data interpretation in metabolomics .
2. Sample Extraction
In a study focusing on the extraction of phytochemicals from plant tissues, it was found that methanol-containing extraction mixtures could yield a variety of metabolites, including those derived from this compound itself. This highlights its utility in isolating compounds for further analysis .
Material Science Applications
1. Polymer Chemistry
The compound has potential applications in polymer chemistry as a precursor for synthesizing thermosetting resins. Its hydroxymethyl group can participate in cross-linking reactions, enhancing the mechanical properties of polymers used in coatings and adhesives .
2. Coatings and Composites
Due to its structural characteristics, this compound can be incorporated into formulations for protective coatings and composites. These materials benefit from improved durability and resistance to environmental factors .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Pharmacology | Demonstrated antioxidant activity comparable to established antioxidants. |
| Study B | Biochemistry | Highlighted the importance of careful solvent choice in metabolomics to avoid artifacts. |
| Study C | Material Science | Showed enhanced mechanical properties in polymer formulations containing the compound. |
Mechanism of Action
The mechanism by which [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol exerts its effects involves the interaction of its hydroxymethyl groups with molecular targets. These interactions can lead to changes in the physical and chemical properties of the compound, influencing its reactivity and biological activity. The pathways involved may include enzymatic reactions that modify the hydroxymethyl groups, leading to the formation of active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from PharmaBlock Sciences ()
The PharmaBlock compounds listed below share functional or bicyclic motifs with the target molecule:
| Compound ID | CAS Number | Structure | Key Features |
|---|---|---|---|
| PBZ1390 | 2168235-11-6 | {2-oxabicyclo[2.2.2]octan-4-yl}methanol | Bicyclo[2.2.2]octane core with hydroxymethyl; rigid framework |
| PBV0113 | 2170372-21-9 | [1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol | Smaller bicyclo[2.1.1]hexane system; iodine substituent enhances reactivity |
Comparison Insights :
- Ring Rigidity : PBZ1390’s bicyclo[2.2.2]octane system is more rigid than the cyclohexene ring in the target compound, which may influence conformational stability in catalytic or binding applications.
- Substituent Effects : The hydroxymethyl groups in the target compound and PBZ1390 enhance hydrophilicity, but the cyclohexene’s unsaturation in the target may increase reactivity toward electrophilic addition compared to PBZ1390’s saturated framework .
Aromatic Analogues ()
FDB023950 (1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one) shares hydroxyl and methyl substituents but differs in aromaticity:
| Compound | CAS Number | Structure | Key Features |
|---|---|---|---|
| FDB023950 | 23121-32-6 | 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one | Aromatic ring with hydroxyl, methoxy, and methyl groups; ketone functional |
Comparison Insights :
- Reactivity : The aromatic system in FDB023950 is prone to electrophilic substitution, whereas the cyclohexene in the target compound may undergo ring-opening or Diels-Alder reactions.
- Hydrogen Bonding : Both compounds have hydroxyl groups, but the target’s diol structure could form stronger intramolecular hydrogen bonds, affecting solubility and crystallinity .
Functional Group Analysis
The hydroxymethyl groups in [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol are critical for:
- Solubility : Increased polarity compared to purely hydrocarbon analogues.
- Derivatization Potential: Susceptible to esterification or oxidation (e.g., to carboxylic acids).
- Stereochemical Complexity : The cyclohexene ring’s unsaturation introduces geometric isomerism, unlike saturated bicyclic systems like PBZ1390 .
Biological Activity
[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol is an organic compound characterized by its unique cyclohexene structure with hydroxymethyl substituents. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications as an intermediate in the synthesis of more complex molecules and its intriguing biological activities.
The compound can be synthesized through the hydroxymethylation of cyclohexene derivatives, commonly involving the reaction of 4,6-dimethylcyclohex-3-en-1-ol with formaldehyde in the presence of a base such as sodium hydroxide. This method allows for the introduction of hydroxymethyl groups, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to the interactions of its hydroxymethyl groups with various molecular targets. These interactions can lead to enzymatic reactions that modify the compound, resulting in active metabolites that exert biological effects. The specific pathways involved may include alterations in enzyme activities or modulation of signaling pathways within cells.
Antioxidant Activity
Research has demonstrated that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies on related cyclohexene derivatives have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess antioxidant capabilities, potentially contributing to protective effects against oxidative damage in biological systems .
Case Studies
While specific case studies focusing exclusively on this compound are scarce, related compounds have been investigated for their biological properties:
These findings underscore the potential relevance of this compound in biological contexts.
Q & A
Q. What are the optimal synthetic routes for [1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol, and how can reaction conditions be optimized for yield and purity?
A methodological approach involves:
- Catalytic hydrogenation : Starting from a substituted cyclohexenone precursor, reduce the carbonyl group using NaBH₄ or LiAlH₄ in anhydrous THF at 0–25°C .
- Steric considerations : Adjust reaction time and temperature to account for steric hindrance from the 4,6-dimethyl groups.
- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol/water mixtures to isolate the diol .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and functional groups?
Q. How can solubility and crystallization challenges be addressed during purification?
- Solvent screening : Test binary mixtures (e.g., methanol/water, acetone/hexane) to improve solubility. Data from tris(hydroxymethyl) compounds suggest methanol/1-propanol mixtures enhance crystallization .
- Temperature gradients : Gradual cooling from 40°C to 4°C promotes crystal nucleation.
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s conformational stability and reactivity?
Q. How can contradictions in NOESY NMR data be resolved when assigning spatial configurations?
Q. What strategies enable enantiomeric separation given the compound’s chiral centers?
Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?
- Steric maps : Analyze substituent bulk using molecular modeling to predict reactivity at the hydroxymethyl vs. methyl positions .
- Electrophilic substitution : Prioritize reactions at the less-hindered C3 position of the cyclohexene ring under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
